Product packaging for Lacidipine 13C8(Cat. No.:CAS No. 1261432-01-2)

Lacidipine 13C8

Cat. No.: B602487
CAS No.: 1261432-01-2
M. Wt: 463.5
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Description

Significance of Stable Isotope Labeling in Modern Analytical Chemistry and Drug Discovery

In modern analytical chemistry, stable isotope labeling provides a powerful method for tracing the path of molecules through complex biological systems and chemical reactions. medchemexpress.comresearchgate.net The key principle lies in the mass difference between the labeled and unlabeled compounds. This mass shift allows for their distinct detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The applications of stable isotope-labeled compounds in drug discovery and development are extensive. They are crucial for:

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. medchemexpress.com

Metabolite identification: Tracing the metabolic fate of a drug and identifying its various metabolites. researchgate.net

Bioavailability studies: Accurately measuring the extent and rate at which a drug enters the systemic circulation.

Quantitative analysis: Serving as ideal internal standards in bioanalytical methods to ensure the accuracy and precision of drug quantification in biological matrices like plasma and urine. researchgate.net

By providing a clear and unambiguous way to differentiate the administered drug from endogenous compounds, stable isotope labeling significantly enhances the quality and reliability of data in preclinical and clinical research. acs.org

Overview of Dihydropyridine (B1217469) Calcium Channel Blockers in Research and the Role of Lacidipine (B1674219)

Dihydropyridine calcium channel blockers (CCBs) are a class of drugs primarily used to treat hypertension and angina. ahajournals.org They act by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. This class of drugs has been the subject of extensive research to understand their therapeutic effects, mechanisms of action, and potential for new indications. ahajournals.org

Lacidipine is a third-generation dihydropyridine calcium channel blocker known for its high vascular selectivity and long duration of action. It is a potent antihypertensive agent that has also been investigated for its potential anti-atherosclerotic properties. Lacidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in low oral bioavailability. researchgate.net This extensive metabolism makes the study of its pharmacokinetics and metabolic pathways a critical area of research.

Rationale for the Development and Application of Lacidipine-13C8

Given the extensive metabolism and the need for precise quantification of Lacidipine in biological samples, a stable isotope-labeled version of the drug is highly valuable for research. The development of Lacidipine-13C8, where eight carbon atoms in the Lacidipine molecule are replaced with the heavier ¹³C isotope, addresses this need.

The primary rationale for the development of Lacidipine-13C8 is its use as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comresearchgate.net An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass, which is precisely the case for Lacidipine-13C8. Its use helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Lacidipine. researchgate.net

Furthermore, while studies on Lacidipine metabolism have historically used ¹⁴C-labeled compounds, the use of a stable isotope-labeled version like Lacidipine-13C8 offers a safer alternative for studying its metabolic fate, especially in human studies where radioactivity is a concern. researchgate.net

Scope and Foundational Principles for Research on Lacidipine-13C8

The primary research application for Lacidipine-13C8 is in the field of pharmacokinetics and bioanalysis. researchgate.net Its foundational principle of use is based on the concept of isotope dilution mass spectrometry. In this technique, a known amount of the labeled compound (Lacidipine-13C8) is added to a biological sample containing an unknown amount of the unlabeled drug (Lacidipine). The ratio of the mass spectrometric signals of the two compounds is then used to accurately calculate the concentration of the unlabeled drug in the original sample.

Research involving Lacidipine-13C8 focuses on the development and validation of sensitive and robust analytical methods for the quantification of Lacidipine in various biological matrices. researchgate.net These methods are essential for conducting pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Detailed Research Findings

A key application of Lacidipine-13C8 is demonstrated in a study that developed and validated a robust and specific LC-MS/MS method for the estimation of Lacidipine in human plasma. researchgate.net In this research, Lacidipine-13C8 was used as the internal standard. researchgate.net The method was successfully applied to an oral pharmacokinetic study in humans, showcasing the critical role of the labeled compound in ensuring the reliability of the pharmacokinetic data. researchgate.net

The use of Lacidipine-13C8 as an internal standard helps to mitigate potential matrix effects, which are a common challenge in bioanalysis where components of the biological matrix can interfere with the ionization of the analyte, leading to inaccurate measurements. researchgate.net The co-elution of the labeled internal standard with the unlabeled analyte allows for the compensation of such effects.

Data Tables

Table 1: Chemical Properties of Lacidipine and Lacidipine-13C8

PropertyLacidipineLacidipine-13C8
Chemical Formula C₂₆H₃₃NO₆C₁₈¹³C₈H₃₃NO₆
Molar Mass 455.55 g/mol 463.55 g/mol
CAS Number 103890-78-41261432-01-2
Isotopic Purity Not ApplicableTypically ≥98% for ¹³C

Data sourced from publicly available chemical databases and supplier information.

Table 2: Analytical Method Parameters Using Lacidipine-13C8

ParameterValue/Description
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net
Role of Lacidipine-13C8 Internal Standard researchgate.net
Biological Matrix Human Plasma researchgate.net
Extraction Method Liquid-Liquid Extraction researchgate.net
Linear Concentration Range 50–15,000 pg/mL for Lacidipine researchgate.net

This table summarizes typical parameters from a study utilizing Lacidipine-13C8. researchgate.net

Properties

CAS No.

1261432-01-2

Molecular Formula

C13[13C]3H33NO6

Molecular Weight

463.5

Purity

95% by HPLC; 98% atom 13C

Related CAS

103890-78-4 (unlabelled)

Synonyms

3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate

tag

Lacidipine

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Lacidipine 13c8

Chemical Synthesis Pathways for Site-Specific 13C Labeling

The synthesis of Lacidipine-13C8 involves a multi-step process designed to strategically introduce carbon-13 atoms at specific positions within the molecule. This requires careful selection of labeled precursors and optimization of reaction conditions to ensure high isotopic purity and yield.

Precursor Selection and Strategic Incorporation of 13C Atoms

The synthesis of isotopically labeled compounds like Lacidipine-13C8 begins with the selection of appropriate starting materials that are already enriched with the desired isotope. For Lacidipine-13C8, precursors containing ¹³C atoms are used. The specific positions of the ¹³C labels are determined by the synthetic route and the desired application of the final product. A common strategy involves late-stage introduction of the isotopic label to maximize efficiency and minimize costs. acs.org

While the precise synthetic pathway for commercial Lacidipine-13C8 is often proprietary, a general understanding can be derived from the known synthesis of Lacidipine (B1674219) and related dihydropyridine (B1217469) compounds. The synthesis of the dihydropyridine ring, a core component of Lacidipine, typically involves a Hantzsch-type reaction. This reaction condenses an aldehyde, a β-ketoester, and a nitrogen source. To introduce ¹³C labels, one or more of these starting materials would need to be synthesized with ¹³C-enriched carbons.

For example, to label the ester groups and adjacent carbons, one could start with ¹³C-labeled ethyl acetoacetate (B1235776) or a similar β-ketoester. The cinnamate (B1238496) moiety of Lacidipine could be labeled by using a ¹³C-enriched cinnamaldehyde. The strategic placement of these labels is crucial for their utility in analytical studies.

Optimization of Reaction Conditions for Isotopic Yield and Purity

Achieving a high isotopic yield and purity is a primary goal in the synthesis of labeled compounds. This requires careful optimization of reaction conditions at each step. Factors such as reaction time, temperature, solvent, and catalyst are all critical. For isotopic labeling, it is often desirable to use reaction conditions that are efficient and minimize the potential for isotopic scrambling or dilution. acs.org

The use of an excess of the labeling reagent can help drive the reaction to completion and ensure high isotopic enrichment. acs.org However, the high cost of isotopically labeled starting materials often necessitates the use of methods that are as close to stoichiometric as possible. acs.org Therefore, reaction conditions must be finely tuned to balance yield, purity, and cost-effectiveness.

Isolation and Purification Techniques for Labelled Compound Synthesis

After the synthesis is complete, the labeled compound must be isolated from the reaction mixture and purified to a high degree. moravek.com Impurities, including unlabeled or partially labeled compounds, can interfere with subsequent analyses. moravek.com Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying compounds based on their polarity and other chemical properties. moravek.com It is widely used in the purification of isotopically labeled compounds to achieve high chemical and isotopic purity. vivanls.com

Column Chromatography: This technique is often used for initial purification to remove major impurities before final purification by HPLC.

Crystallization: If the labeled compound is a solid, crystallization can be an effective method for purification.

The purity of the final product is typically assessed using a combination of analytical techniques, including HPLC, to ensure it meets the required standards for its intended use. acs.org

Spectroscopic and Chromatographic Characterization

Once purified, Lacidipine-13C8 is subjected to rigorous analysis to confirm its identity, and isotopic purity, and to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing isotopically labeled compounds. wikipedia.org

¹³C NMR: Carbon-13 NMR is particularly important for ¹³C-labeled compounds. It allows for the direct observation of the labeled carbon atoms, confirming their positions within the molecule. nih.gov The large chemical shift range of ¹³C NMR provides excellent resolution, allowing for the identification of individual carbon atoms. nih.gov The presence of strong, enhanced signals at specific chemical shifts confirms the successful incorporation of the ¹³C labels. The integration of these signals can be used to determine the level of isotopic enrichment.

Solid-state ¹³C NMR can also provide information about the molecular dynamics and crystalline structure of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. vivanls.com For Lacidipine-13C8, HRMS is used to:

Confirm Molecular Identity: By measuring the exact mass of the molecule, HRMS can verify that the synthesized compound is indeed Lacidipine-13C8. The expected molecular weight of Lacidipine-13C8 (C₁₈¹³C₈H₃₃NO₆) is 463.48 g/mol . vivanls.comclearsynth.com

Determine Isotopic Purity: HRMS can distinguish between molecules with different numbers of ¹³C atoms. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that are fully labeled with eight ¹³C atoms can be determined, thus confirming the isotopic purity of the sample. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used for this purpose, often employing Lacidipine-13C8 as an internal standard for the quantification of unlabeled Lacidipine. researchgate.netresearchgate.net

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Impurity Profiling

The purity of Lacidipine-13C8 is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed to assess its purity and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Lacidipine. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of lacidipine and its impurities. researchgate.netanalis.com.my These methods typically utilize a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netanalis.com.myresearchgate.net

A robust LC-MS/MS method for the estimation of lacidipine in human plasma utilized Lacidipine-13C8 as an internal standard. researchgate.netresearchgate.net The chromatographic separation was achieved on a Zorbax SB C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (15:85 v/v) at a flow rate of 0.60 mL/min. researchgate.net The total run time was a rapid 3.0 minutes, with elution of lacidipine and its ¹³C₈-labeled counterpart occurring at 1.96 and 1.97 minutes, respectively. researchgate.net Another HPLC method developed for lacidipine in pure form and pharmaceutical dosage forms used an Xbridge C-18 column with a gradient system of ammonium acetate and acetonitrile, with detection at 240 nm. analis.com.my

The purity of commercially available Lacidipine-13C8 is often stated as being at least 95% by HPLC.

Impurity Profiling by HPLC:

Forced degradation studies are often conducted to identify potential degradation products and to establish the stability-indicating nature of an analytical method. researchgate.net These studies involve exposing the drug substance to stress conditions such as acid, alkali, oxidation, heat, and light. researchgate.net The resulting impurities can then be separated and identified using techniques like LC-MS. researchgate.net Common impurities of lacidipine that could potentially be present in Lacidipine-13C8 preparations include its cis-isomer and various process-related impurities. simsonpharma.com

Gas Chromatography (GC):

While HPLC is more common for a compound like lacidipine, GC can be employed for the analysis of volatile impurities that may be present from the synthesis process. scirp.org Residual solvents are a class of impurities that are frequently monitored by GC. scirp.org GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both the identification and quantification of these volatile impurities. thermofisher.comlabcompare.com The choice of column and temperature programming in GC is crucial for achieving adequate separation of impurities. thermofisher.com

Determination of Isotopic Enrichment and Positional Specificity

The utility of Lacidipine-13C8 as an internal standard is fundamentally dependent on its isotopic enrichment and the precise location of the ¹³C labels.

The isotopic enrichment refers to the percentage of molecules that contain the desired number of heavy isotopes. For Lacidipine-13C8, a high isotopic enrichment, typically around 98 atom % ¹³C, is desirable. This high level of enrichment ensures a strong and distinct signal in mass spectrometric detection, minimizing interference from the naturally occurring isotopes of the unlabeled analyte.

Mass Spectrometry (MS):

Mass spectrometry is the primary technique for determining isotopic enrichment. By comparing the intensities of the mass-to-charge (m/z) signals corresponding to the labeled and unlabeled compounds, the degree of isotopic incorporation can be accurately calculated. springernature.com High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can resolve small mass differences and provide highly accurate mass measurements. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for determining the positional specificity of the isotopic labels. researchgate.net It can confirm that the ¹³C atoms have been incorporated into the intended positions within the molecular structure. acs.org Positional labeling is crucial to ensure that the label is retained on a specific fragment of the molecule during MS/MS analysis, which is often used for quantification. acanthusresearch.com

Stability Studies of Lacidipine-13C8 under Controlled Storage Conditions

Ensuring the stability of Lacidipine-13C8 under defined storage conditions is essential to maintain its purity and integrity over time. Stability studies involve storing the compound under controlled temperature and humidity and periodically analyzing it for any signs of degradation.

For long-term storage, it is generally recommended to keep isotopically labeled compounds in a cool and dry place, often at refrigerated or frozen temperatures, to minimize the rate of any potential chemical degradation.

Development and Validation of Advanced Analytical Methods Utilizing Lacidipine 13c8

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the highly accurate and precise quantification of analytes. up.ac.zawikipedia.org The core principle of SID-MS involves the addition of a known quantity of an isotopically enriched version of the analyte, in this case, Lacidipine-13C8, to a sample containing the native (unlabeled) analyte, Lacidipine (B1674219). wikipedia.orgosti.gov This isotopically labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like ¹³C. up.ac.za

Once added to the sample, Lacidipine-13C8 behaves identically to the endogenous Lacidipine throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. up.ac.za This co-elution ensures that any sample loss or variability during these steps affects both the analyte and the internal standard equally.

The mass spectrometer distinguishes between the native Lacidipine and the Lacidipine-13C8 based on their mass-to-charge (m/z) ratio. youtube.com By measuring the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy. up.ac.zaosti.gov A key advantage of this method is that the accuracy of the final measurement is dependent on the ratio of the two signals, rather than the absolute signal intensity of the analyte, which can be influenced by matrix effects and instrument variability. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs like Lacidipine in biological fluids. researchgate.netnih.gov The use of Lacidipine-13C8 as an internal standard is integral to developing rugged and validated LC-MS/MS methods for its quantification in human plasma. researchgate.netresearchgate.net

Optimization of Chromatographic Separation Parameters (Column Chemistry, Mobile Phase Composition, Flow Rate, Temperature)

The successful separation of Lacidipine and its internal standard, Lacidipine-13C8, from endogenous plasma components is crucial for accurate quantification. This is achieved by meticulously optimizing various chromatographic parameters.

Column Chemistry: Reversed-phase columns, such as C18, are commonly employed for the analysis of relatively nonpolar compounds like Lacidipine. nih.govscispace.commdpi.com The choice of a specific C18 column, for instance, a Zorbax SB C18 or an Xterra MS C18, can influence peak shape and resolution. researchgate.netnih.gov The particle size of the column packing material also plays a role, with smaller particles generally leading to higher efficiency. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govscispace.com The ratio of these components is adjusted to achieve optimal retention and separation. For example, a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in a 15:85 (v/v) ratio has been successfully used. researchgate.net The pH of the aqueous component can also be a critical parameter, especially for compounds with ionizable groups. scispace.comlibretexts.org

Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. A balance must be struck to achieve good resolution in a reasonable timeframe. Flow rates in the range of 0.2 mL/min to 1.0 mL/min have been reported for Lacidipine analysis. researchgate.netnih.gov

Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant and optimized temperature, often around 40°C, contributes to reproducible retention times and peak shapes. researchgate.netbvsalud.org

An example of optimized chromatographic conditions is presented in the table below:

ParameterOptimized Value
Column Zorbax SB C18 (50 x 4.6 mm, 5µm)
Mobile Phase 5mM Ammonium Acetate Buffer : Acetonitrile (15:85 v/v)
Flow Rate 0.60 mL/min
Column Temperature 40°C
Data sourced from a study on LC-MS/MS determination of Lacidipine. researchgate.net

Tuning of Mass Spectrometric Detection Parameters (Ionization Source, Multiple Reaction Monitoring (MRM) Transitions, Collision Energies)

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of mass spectrometric parameters is essential for achieving high sensitivity and specificity.

Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS/MS analysis of pharmaceutical compounds like Lacidipine. nih.govnih.gov It is a soft ionization method that typically produces protonated molecules [M+H]⁺. Operation in the positive ion mode is common for Lacidipine analysis. nih.gov

Multiple Reaction Monitoring (MRM) Transitions: Tandem mass spectrometry (MS/MS) in the MRM mode provides excellent specificity. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor to product ion transition is highly characteristic of the analyte. For Lacidipine, a common transition is m/z 456.2 → 354.2. nih.gov For the internal standard, Lacidipine-13C8, a corresponding shift in the precursor ion mass would be expected, with the product ion potentially remaining the same or also shifting depending on the location of the isotopic labels. One study reported an m/z transition of 481.4 → 362.3 for Lacidipine-13C8. bvsalud.org

Collision Energies: The collision energy applied in the collision cell influences the fragmentation of the precursor ion. This parameter is optimized for each MRM transition to maximize the signal of the desired product ion, thereby enhancing the sensitivity of the method.

The following table summarizes typical MRM transitions for Lacidipine and a potential internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lacidipine 456.2354.2
Lacidipine-13C8 481.4362.3
Data based on reported LC-MS/MS methods for Lacidipine. nih.govbvsalud.org

Rigorous Evaluation of Sample Preparation Techniques (Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Effective sample preparation is critical to remove interfering substances from the biological matrix (e.g., plasma) and to concentrate the analyte of interest. opentrons.comthermofisher.com The choice of technique depends on the analyte's properties and the complexity of the matrix.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. opentrons.com For Lacidipine, a simple LLE process has been shown to be effective for its extraction from human plasma. researchgate.net This method is often straightforward and can provide clean extracts.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. opentrons.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. This technique can offer higher selectivity and concentration factors compared to LLE.

Protein Precipitation: This is one of the simplest sample preparation methods, where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. opentrons.com The supernatant containing the analyte is then collected for analysis. While fast and easy, it may be less effective at removing other matrix components compared to LLE or SPE.

The recovery of the analyte from the sample matrix is a key parameter evaluated during the validation of the sample preparation method.

Establishment of Calibration Curves and Linear Dynamic Range Assessment

To quantify the concentration of Lacidipine in unknown samples, a calibration curve is constructed. This involves preparing a series of calibration standards with known concentrations of Lacidipine and a constant concentration of the internal standard (Lacidipine-13C8) in the same biological matrix as the samples. ut.ee The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

The linear dynamic range is the concentration range over which the instrument response is directly proportional to the analyte concentration. ut.ee A linear relationship is typically desired, and the goodness of fit is often assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. nih.gov For Lacidipine analysis in human plasma, linear ranges such as 0.1-10 ng/mL and 50–15,000 pg/mL have been established. researchgate.netbvsalud.org The use of a stable isotope-labeled internal standard like Lacidipine-13C8 can help to extend the linear dynamic range. ut.ee

Determination of Analytical Sensitivity: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The analytical sensitivity of a method is defined by its ability to measure low concentrations of an analyte.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. d-nb.info It is often determined based on the signal-to-noise ratio, typically at a ratio of 3:1.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. d-nb.info This is a critical parameter for pharmacokinetic studies, especially for drugs with low plasma concentrations. The LLOQ is often defined as the lowest point on the calibration curve. For Lacidipine, LLOQ values as low as 0.1 ng/mL have been reported. nih.govbvsalud.org

The following table provides an example of sensitivity parameters for a Lacidipine assay:

ParameterValue
Linear Range 0.1-10 ng/mL
LLOQ 0.1 ng/mL
Data sourced from a study on the determination of Lacidipine in human plasma. bvsalud.org

Comprehensive Assessment of Analytical Precision (Intra-day and Inter-day) and Accuracy

The validation of an analytical method is critical to ensure its reliability. Precision, which measures the closeness of repeated measurements, and accuracy, which indicates the closeness of a measurement to the true value, are fundamental parameters in this process. For methods employing Lacidipine-13C8, precision is typically expressed as the relative standard deviation (%RSD), while accuracy is reported as the relative error (%RE).

Research has demonstrated the high precision and accuracy of LC-MS/MS methods using Lacidipine-13C8 for quantifying Lacidipine in human plasma. In one validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method, the intra-day and inter-day precision values were below 15% (%RSD), with accuracy results ranging from -12.7% to 11.9% (%RE) across all quality control (QC) levels. researchgate.net Another robust LC-MS/MS method established a linear dynamic range from 50 to 15,000 pg/mL, with a correlation coefficient (r) greater than 0.998, indicating excellent goodness of fit for the calibration curve. researchgate.netresearchgate.net

These findings underscore the method's ability to produce consistent and reliable data, a prerequisite for clinical pharmacokinetic studies. researchgate.net

Table 1: Summary of Intra-day and Inter-day Precision and Accuracy for Lacidipine Quantification Using Lacidipine-13C8 as Internal Standard Data synthesized from a validated UPLC-ESI-MS/MS method. researchgate.net

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Lower Limit of Quantification (LLOQ)0.025< 15%-12.7% to 11.9%< 15%-12.7% to 11.9%
Low Quality Control (LQC)> 0.025< 15%-12.7% to 11.9%< 15%-12.7% to 11.9%
Medium Quality Control (MQC)Mid-range< 15%-12.7% to 11.9%< 15%-12.7% to 11.9%
High Quality Control (HQC)< 10.000< 15%-12.7% to 11.9%< 15%-12.7% to 11.9%

Investigation of Matrix Effects and Their Mitigation Strategies

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. researchgate.net These effects can lead to inaccurate quantification if not properly addressed. The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. researchgate.net

Lacidipine-13C8 is an ideal internal standard for this purpose. It shares a nearly identical chemical structure and chromatographic retention time with Lacidipine, ensuring that it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the peak area ratio of the analyte to the internal standard, variability caused by matrix effects is effectively normalized.

Studies have confirmed the success of this strategy. A validated LC-MS/MS method using Lacidipine-13C8 reported a negligible matrix effect. researchgate.netresearchgate.net This was achieved through a combination of:

Use of Lacidipine-13C8: To compensate for any residual matrix interference. researchgate.net

Efficient Sample Preparation: A simple liquid-liquid extraction process was used to effectively separate Lacidipine and the internal standard from the bulk of the plasma matrix components. researchgate.netresearchgate.net

Chromatographic Separation: The use of a Zorbax SB C18 column provided adequate separation from endogenous plasma constituents. researchgate.net

By employing these strategies, the analytical method is rendered free from unwanted adducts and clusters that can interfere with quantification, ensuring the accuracy of the results. researchgate.netresearchgate.net

Evaluation of Analytical Method Robustness and Ruggedness

A robust analytical method remains unaffected by small, deliberate variations in its parameters, while a rugged method is reproducible under different conditions, such as by different analysts or on different days. globalresearchonline.netanalis.com.my The validation of methods utilizing Lacidipine-13C8 has demonstrated both robustness and ruggedness.

Robustness is typically evaluated by introducing minor changes to key method parameters and observing the impact on the results. These parameters often include:

Mobile phase composition (e.g., ±2% variation in organic solvent ratio)

Flow rate (e.g., ±0.1 mL/min)

Column temperature

pH of the mobile phase buffer

In studies validating methods for Lacidipine, the results for precision and accuracy remained within acceptable limits after such variations, confirming the methods' robustness. researchgate.netresearchgate.netanalis.com.my For example, one rapid RP-HPLC method was validated for robustness and fulfilled all requirements to be identified as a reliable and feasible method. analis.com.my

Ruggedness was confirmed by having the assay performed by different analysts on different days, with the resulting data showing no significant deviation in precision or accuracy. globalresearchonline.net The consistent performance of these methods confirms their suitability for routine analysis in a high-throughput environment. globalresearchonline.netanalis.com.my

Table 2: Example of Robustness Testing Parameters for a Lacidipine Analytical Method Illustrative data based on typical robustness validation protocols. analis.com.my

ParameterVariationResult (e.g., %RSD of measurements)Status
Mobile Phase CompositionAcetonitrile:Buffer (83:17 v/v)< 2.0%Pass
Mobile Phase CompositionAcetonitrile:Buffer (87:13 v/v)< 2.0%Pass
Flow Rate0.55 mL/min< 2.0%Pass
Flow Rate0.65 mL/min< 2.0%Pass
Wavelength238 nm< 2.0%Pass
Wavelength242 nm< 2.0%Pass

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives (If Applicable)

While LC-MS/MS is the predominant technique for the analysis of Lacidipine in biological fluids, Lacidipine-13C8 is also noted as being suitable for use in gas chromatography-mass spectrometry (GC-MS). researchgate.netclearsynth.comajrconline.org However, due to the low volatility and thermal lability of large molecules like Lacidipine, direct GC-MS analysis is challenging. Therefore, a derivatization step to create more volatile and thermally stable derivatives would be necessary.

The scientific literature extensively documents the use of Lacidipine-13C8 in LC-MS/MS workflows. researchgate.netresearchgate.netresearchgate.net In contrast, specific, validated GC-MS methods that detail a derivatization procedure for Lacidipine and utilize Lacidipine-13C8 as the internal standard are not widely reported. While GC-MS has been applied to analyze the decomposition products of Lacidipine and other related compounds, its application for the primary quantification of the parent drug in biofluids is less common. nih.govresearchgate.net The preference for LC-MS/MS is likely due to its ability to analyze polar and non-volatile compounds directly, without the need for chemical derivatization, thereby simplifying the sample preparation workflow.

Integration of Lacidipine-13C8 in High-Throughput Bioanalytical Workflows for Research Applications

The characteristics of analytical methods using Lacidipine-13C8 make them exceptionally well-suited for high-throughput bioanalytical workflows, which are essential in drug discovery and development, particularly for pharmacokinetic studies. researchgate.netresearchgate.net The integration is seamless due to several key features of the developed methods.

A critical factor is the short analytical run time. One prominent LC-MS/MS method reports a total run time of just 3.0 minutes per sample, allowing for the analysis of a large number of samples in a short period. researchgate.netresearchgate.net This speed is crucial for supporting large-scale clinical studies that generate hundreds or thousands of samples.

Furthermore, the use of simple and automatable sample preparation techniques, such as liquid-liquid extraction, facilitates the rapid processing of sample batches. researchgate.net The robustness and ruggedness of the method ensure consistent performance across different batches and over extended periods of analysis, which is vital for maintaining data integrity in long-term research projects. The successful application of these methods to characterize the pharmacokinetic profile of Lacidipine in human subjects up to 72 hours post-dose is a clear testament to their suitability for demanding research applications. researchgate.netresearchgate.net The combination of speed, reliability, and precision makes Lacidipine-13C8 an indispensable tool in modern, high-throughput bioanalysis. researchgate.net

Mechanistic Research Applications of Lacidipine 13c8 in in Vitro Systems

Investigation of In Vitro Metabolic Pathways Using Isotopic Tracing

The biotransformation of xenobiotics is a critical aspect of pharmacology and toxicology. Lacidipine-13C8 facilitates detailed investigations into the metabolic fate of lacidipine (B1674219) in controlled laboratory settings.

Identification and Characterization of Metabolites via Mass Spectrometry in Subcellular Fractions (e.g., Microsomes, Cytosol)

The use of Lacidipine-13C8 is instrumental in the study of drug metabolism within subcellular compartments. nih.gov In vitro systems, such as human liver microsomes, are frequently used to identify the enzymes responsible for a drug's metabolism. bioivt.com Lacidipine is known to undergo extensive first-pass metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comnih.govbibliomed.org When Lacidipine-13C8 is incubated with human liver microsomes, the resulting metabolites retain the isotopic label. This allows for their unambiguous detection and structural elucidation using high-resolution mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net The distinct mass shift imparted by the 13C atoms helps to differentiate drug-related metabolites from endogenous matrix components, a significant advantage in complex biological samples. nih.gov

Research has shown that lacidipine is metabolized into two main metabolites that lack pharmacological activity. drugbank.com The primary metabolic reactions include the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue and ester cleavage. researchgate.net By employing Lacidipine-13C8, researchers can precisely track the formation of these metabolites in various subcellular fractions like microsomes and cytosol, providing a clearer picture of the metabolic pathways.

Table 1: In Vitro Metabolic Studies of Lacidipine

Parameter Description Finding
Test System Human Liver Microsomes Primary site of metabolism
Primary Enzyme Cytochrome P450 3A4 (CYP3A4) Major enzyme responsible for lacidipine metabolism drugbank.comnih.gov
Metabolic Reactions Oxidation, Ester Cleavage Key chemical modifications during metabolism researchgate.net

| Key Metabolites | Pyridine derivative, products of ester hydrolysis | Major biotransformation products drugbank.com |

Enzyme Kinetics and Reaction Phenotyping in Isolated Enzyme Systems

Lacidipine-13C8 is also crucial for determining the enzyme kinetics of lacidipine metabolism. xenotech.com By incubating the labeled compound with specific, isolated cytochrome P450 enzymes (recombinant enzymes), researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). bdj.co.jp This information is vital for understanding the efficiency and capacity of individual enzymes to metabolize the drug.

Table 2: Enzyme Kinetic Parameters for Lacidipine Metabolism

Enzyme Kinetic Parameter Significance
CYP3A4 Km (Michaelis-Menten constant) Indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting enzyme-substrate affinity.

| CYP3A4 | Vmax (Maximum reaction velocity) | Represents the maximum rate of metabolism, indicating the enzyme's capacity. |

Cellular Uptake, Distribution, and Efflux Studies in Cultured Cell Lines

Understanding how a drug enters, distributes within, and is removed from cells is fundamental to its pharmacological effect. Lacidipine-13C8 provides a non-radioactive method to conduct these crucial studies in cultured cell lines. giffordbioscience.commdpi.com

Quantitative Assessment of Intracellular Accumulation and Transporter-Mediated Processes

Cellular uptake assays using Lacidipine-13C8 allow for the precise measurement of its accumulation inside cultured cells, such as Caco-2 cells, which are a common model for the intestinal barrier. giffordbioscience.comsolvobiotech.com By quantifying the intracellular concentration of Lacidipine-13C8 over time, researchers can determine the kinetics of its uptake. biorxiv.org

Furthermore, these studies can elucidate the role of drug transporters in the influx and efflux of lacidipine. solvobiotech.com For instance, the involvement of efflux transporters like P-glycoprotein (P-gp) can be investigated by comparing the accumulation of Lacidipine-13C8 in cells with and without the presence of known transporter inhibitors. researchgate.net A lower intracellular concentration in the absence of an inhibitor would suggest that the compound is a substrate for that efflux transporter.

Subcellular Localization Studies Using Isotope-Labeled Probes

Isotope-labeled compounds like Lacidipine-13C8 can be used to investigate the distribution of the drug within different cellular compartments. nih.govnih.gov Techniques such as subcellular fractionation followed by mass spectrometry can pinpoint the localization of Lacidipine-13C8 in organelles like the endoplasmic reticulum, mitochondria, or lysosomes. This information is critical for understanding the drug's mechanism of action at a subcellular level.

In Vitro Studies of Molecular Interactions and Target Engagement (e.g., Receptor Binding Assays, Enzyme Inhibition Assays)

Lacidipine-13C8 can be employed in various in vitro assays to characterize its direct interactions with its molecular targets.

Radioligand binding assays are a standard method for studying drug-receptor interactions. giffordbioscience.com While these typically use radioactively labeled ligands, stable isotope-labeled compounds can be used in competitive binding assays. In such an assay, unlabeled lacidipine would compete with a labeled ligand for binding to the L-type calcium channel. nih.govcreative-biolabs.com The use of Lacidipine-13C8 as an internal standard in the subsequent analysis by mass spectrometry can improve the accuracy of determining the binding affinity (Ki) of lacidipine.

In enzyme inhibition assays, Lacidipine-13C8 can be used to investigate whether lacidipine itself inhibits any metabolic enzymes. For example, studies have explored the potential of lacidipine to inhibit CYP3A4, the same enzyme that metabolizes it. nih.gov While some dihydropyridines are known inhibitors of CYP3A4, indirect evidence suggests lacidipine has a low inhibitory activity on this enzyme. nih.gov The use of Lacidipine-13C8 in such assays allows for precise quantification, helping to accurately determine the inhibitory constant (Ki).

Target engagement studies, which confirm that a drug binds to its intended target in a cellular environment, can also be facilitated by Lacidipine-13C8. researchgate.netpelagobio.com Techniques like the cellular thermal shift assay (CETSA) can be used to demonstrate the binding of lacidipine to the L-type calcium channel in intact cells, and the use of the labeled compound can aid in the quantification of the bound fraction.

Table 3: Molecular Interaction Studies with Lacidipine

Assay Type Purpose Key Finding
Receptor Binding Assay To determine the affinity of lacidipine for the L-type calcium channel. Lacidipine binds competitively to the dihydropyridine receptor on the L-type calcium channel. nih.gov
Enzyme Inhibition Assay To assess the potential of lacidipine to inhibit metabolic enzymes. Lacidipine shows minimal inhibition of CYP3A4. nih.gov

| Target Engagement Assay | To confirm the binding of lacidipine to its target in a cellular context. | Lacidipine engages with the L-type calcium channel in cells. researchgate.net |

Lacidipine 13c8 As a Certified Reference Material and Internal Standard in Quality Assurance

Role in Calibration and Ensuring Quantitative Accuracy in Analytical Research

Lacidipine-13C8 plays a critical role as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. shimadzu.comchromatographyonline.com Its purpose is to correct for variations that can occur during sample preparation, extraction, and analysis. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like Lacidipine-13C8 is considered the gold standard in quantitative mass spectrometry. scispace.com Because Lacidipine-13C8 is chemically identical to lacidipine (B1674219) but has a different mass due to the incorporation of eight 13C atoms, it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net This allows for highly accurate quantification because the ratio of the analyte's signal to the internal standard's signal is used for concentration determination, effectively canceling out most sources of analytical variability. chromatographyonline.com

Research has demonstrated the successful use of Lacidipine-13C8 in robust, specific, and fully validated LC-MS/MS methods for the estimation of lacidipine in human plasma. researchgate.netresearchgate.net In these studies, calibration curves are constructed by plotting the ratio of the peak area of lacidipine to the peak area of Lacidipine-13C8 against the concentration of lacidipine. A linear response is typically established over a specific concentration range, for instance, from 50 to 15,000 pg/mL, with a high correlation coefficient (r > 0.998). researchgate.net The use of Lacidipine-13C8 helps to ensure that the method has negligible matrix effects and is free from unwanted adducts. researchgate.net

Table 1: Example of Calibration Curve Data for Lacidipine using Lacidipine-13C8 as an Internal Standard

Lacidipine Concentration (pg/mL) Lacidipine Peak Area Lacidipine-13C8 Peak Area Peak Area Ratio (Analyte/IS)
50 1,250 50,000 0.025
100 2,500 50,000 0.050
500 12,500 50,000 0.250
2,500 62,500 50,000 1.250
7,500 187,500 50,000 3.750

This table is illustrative and does not represent actual experimental data.

Establishment of Purity and Isotopic Integrity Criteria for Reference Standards

For Lacidipine-13C8 to serve effectively as a Certified Reference Material (CRM), it must meet stringent criteria for purity and isotopic integrity. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. riccachemical.combam.de

The establishment of these criteria involves comprehensive characterization. The chemical purity of Lacidipine-13C8 is determined using various analytical techniques to identify and quantify any impurities. The isotopic purity, or isotopic enrichment, is a critical parameter that confirms the extent to which the 12C atoms have been replaced by 13C atoms at the specified positions. This is crucial to prevent isotopic interference between the analyte and the internal standard. science.gov

Producers of CRMs, often accredited under ISO 17034, provide a Certificate of Analysis (CoA) that details these characteristics. bam.declearsynth.com This documentation provides users with the necessary information to have confidence in the material's quality and suitability for its intended use in applications such as analytical method development and validation. clearsynth.comiaea.org

Table 2: Typical Purity and Integrity Specifications for Lacidipine-13C8 CRM

Parameter Specification Method of Analysis
Chemical Purity ≥ 98% HPLC, LC-MS
Isotopic Purity ≥ 99% Mass Spectrometry

This table is illustrative and does not represent actual experimental data.

Inter-Laboratory Comparison and Proficiency Testing Programs for Analytical Harmonization

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) programs are essential for achieving analytical harmonization and ensuring the comparability of results between different laboratories. europa.eufao.org In these programs, a coordinating body distributes the same or similar test materials to multiple participating laboratories. europa.eu The laboratories analyze the material and report their results, which are then statistically compared to a reference or consensus value. benchmark-intl.com

The use of a well-characterized CRM like Lacidipine-13C8 in such programs would be invaluable. It can be used to prepare the test samples, ensuring that all participants start with a consistent and reliable material. Participation in PT is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. bam.deeuropa.eueurachem.org

The performance of a laboratory in a PT scheme is often evaluated using a Z-score, which indicates how far a laboratory's result deviates from the consensus mean. benchmark-intl.com A satisfactory Z-score, typically between -2.0 and +2.0, demonstrates the laboratory's proficiency. benchmark-intl.com These programs help identify potential issues with analytical methods or laboratory procedures and promote continuous improvement. fao.org

Adherence to Regulatory Guidelines for Analytical Method Validation in Research Contexts

The development and validation of analytical methods using Lacidipine-13C8 must adhere to strict regulatory guidelines established by bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). lcms.czamericanpharmaceuticalreview.com These guidelines outline the parameters that must be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com

Key validation parameters include:

Accuracy : The closeness of the test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A robustly validated LC-MS/MS method for lacidipine using Lacidipine-13C8 as an internal standard will have data demonstrating its performance for each of these parameters. researchgate.net For example, accuracy and precision data for intra- and inter-day samples are typically presented, with acceptance criteria often set at a relative error (RE) and coefficient of variation (CV) of less than 15%. researchgate.net Adherence to these guidelines ensures the reliability and integrity of the data generated for research and regulatory submissions. clearsynth.comlcms.czresearchgate.net

Future Directions and Advanced Research Opportunities for Lacidipine 13c8

Novel Synthetic Routes for Advanced Isotopic Labeling

The synthesis of complex, isotopically labeled molecules like Lacidipine-13C8 is often a significant challenge, traditionally involving multi-step processes that incorporate the isotopic label at an early stage. However, the field of synthetic chemistry is rapidly evolving, with a focus on developing more efficient, versatile, and cost-effective labeling strategies.

Late-Stage Functionalization (LSF): A major frontier in isotopic labeling is the development of late-stage functionalization methods. nih.gov This approach aims to introduce the ¹³C label in the final steps of the synthesis, which offers numerous advantages over traditional linear syntheses. It allows for the labeling of complex drug molecules without the need to re-develop the entire synthetic pathway. For a molecule like Lacidipine (B1674219), this could involve novel catalytic methods to exchange specific carbon atoms on the pre-formed dihydropyridine (B1217469) core with ¹³C isotopes. For instance, methodologies are being developed that utilize ¹³CO₂ as a universal building block for carbon radiolabeling, which could potentially be adapted for stable isotope labeling of cyclic urea (B33335) structures or other functional groups if the Lacidipine structure could be modified to include a suitable precursor handle. nih.goveuropa.eu

Universal Labeled Building Blocks: Another promising avenue is the development of universally applicable ¹³C-labeled building blocks. Research has demonstrated the synthesis of ¹³C₂-acetylene from elemental ¹³C via calcium carbide (Ca¹³C₂). rsc.org This labeled acetylene (B1199291) can then be used in a wide array of atom-economic organic transformations to construct various molecular scaffolds. rsc.org Applying this concept to Lacidipine could involve designing a synthetic route that incorporates a ¹³C-labeled dihydropyridine ring precursor synthesized from such a universal building block. Despite these advances, it is noted that currently, no universally suitable method exists for the synthesis of ¹³C-labeled 1,4-dihydropyridines, highlighting a key area for future research. rawdatalibrary.net

Flow Chemistry: The use of flow chemistry offers precise control over reaction parameters, improved safety, and enhanced mixing, which can be highly beneficial for isotopic labeling reactions. x-chemrx.com Developing a flow-based synthesis for Lacidipine-13C8 could lead to higher yields, better regioselectivity, and more cost-effective production, making this critical research tool more accessible. x-chemrx.com

Exploration of Advanced Mass Spectrometry Techniques for Labeled Analogs

While conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for using Lacidipine-13C8 as an internal standard, advanced MS techniques offer the potential to extract significantly more information.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.govrsc.org This additional dimension of separation is incredibly powerful for pharmaceutical analysis. For Lacidipine-13C8, IM-MS could be used to:

Separate Isomeric Metabolites: Distinguish Lacidipine from its metabolites that may have the same mass (isomers) but different shapes. nih.gov

Enhance Signal-to-Noise: Reduce chemical noise and matrix interferences, leading to more accurate quantification, especially in complex biological samples. rsc.orgnih.gov

Provide Structural Information: The collision cross-section (CCS) value obtained from ion mobility is a physical property that reflects the ion's gas-phase conformation, adding another layer of identification confidence beyond mass and retention time. nih.gov Because the labeled isotope has the same drift time as the non-labeled compound, it can be easily identified without interference, making quantification in complex matrices more robust. cambridge.org

Imaging Mass Spectrometry (IMS): IMS, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, allows for the visualization of the spatial distribution of molecules directly in tissue sections. youtube.com The combination of isotopic labeling with IMS is a powerful approach to trace metabolic flux in situ. nih.gov By administering Lacidipine and using Lacidipine-13C8 as a standard, or by using ¹³C-labeled Lacidipine as a tracer, researchers could:

Map Drug Distribution: Visualize the precise location and concentration of Lacidipine and its metabolites in target tissues (e.g., vascular smooth muscle) and off-target organs.

Trace Metabolic Pathways: Follow the incorporation of the ¹³C label from Lacidipine-13C8 into its various metabolites, providing a spatial map of drug metabolism within an organ or tissue slice. nih.gov This requires high-resolution mass spectrometers capable of resolving the mass differences between the ¹³C-isotopologues. nih.gov

Table 1: Potential Applications of Advanced Mass Spectrometry for Lacidipine-13C8 Research
TechniquePrinciple of OperationPotential Application for Lacidipine-13C8Key Advantage
Ion Mobility-Mass Spectrometry (IM-MS)Separates ions based on m/z and gas-phase size/shape (collision cross-section).Separation of Lacidipine from isomeric metabolites; improved quantification in complex matrices.Provides an additional dimension of separation, enhancing specificity and providing structural information. nih.gov
Imaging Mass Spectrometry (IMS)Measures the spatial distribution of molecules in tissue sections by their m/z values.Visualize the precise localization of Lacidipine and its ¹³C-labeled metabolites in target and non-target tissues.Provides spatial context to pharmacokinetic and pharmacodynamic data, revealing drug distribution at a cellular level. nih.gov

Integration with Systems Biology and Computational Modeling for Mechanistic Insights

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational and mathematical modeling. nih.govmdpi.com Lacidipine-13C8 is an ideal tool to generate the high-quality, quantitative data needed to build and validate these models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By enabling precise quantification, Lacidipine-13C8 can provide accurate data on the absorption, distribution, metabolism, and excretion (ADME) of Lacidipine. This data is essential for developing robust PK/PD models that can predict the drug's behavior in the body and its therapeutic effect over time.

Computational Drug-Target Interaction Models: Computational methods are increasingly used to predict drug-target interactions. scielo.org.mxnih.govresearchgate.net Experimental data generated using Lacidipine-13C8 can help refine these models. For example, by quantifying the rate of target engagement or the downstream effects on metabolic pathways, researchers can validate and improve in silico predictions of how Lacidipine interacts with L-type calcium channels and potentially other off-target proteins. patsnap.comnih.gov

Metabolic Flux Analysis: Isotopic tracers are fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions. While typically used for endogenous metabolites, the concept can be extended to xenobiotics. By tracking the ¹³C atoms from Lacidipine-13C8 as they are incorporated into various metabolites, researchers can build a detailed, quantitative map of the drug's metabolic fate. This information can be integrated into larger systems biology models of cellular metabolism to understand how the drug perturbs physiological pathways.

Expansion of Research Applications in Non-Mammalian Biological Systems for Comparative Studies

Non-mammalian model organisms offer significant advantages for biomedical research, including rapid life cycles, genetic tractability, and suitability for high-throughput screening. nih.gov Expanding the use of Lacidipine-13C8 into these systems can provide valuable comparative insights into its mechanism and effects.

Zebrafish (Danio rerio): The zebrafish is a powerful vertebrate model for cardiovascular research. nih.govmdpi.com Its embryos are transparent, allowing for real-time visualization of heart development and function. biologists.comnih.gov Using Lacidipine-13C8 in zebrafish could enable studies on:

Developmental Pharmacology: Quantifying the uptake and distribution of Lacidipine in developing embryos to understand its effects on cardiac formation and vascular development.

High-Throughput Screening: The permeability of zebrafish embryos to small molecules makes them ideal for screening the effects of compounds on heart rate, rhythm, and contractility. nih.gov Lacidipine-13C8 would be an essential tool for quantifying exposure in these screens.

Drosophila melanogaster (Fruit Fly): The fruit fly is a premier genetic model organism with a high degree of gene conservation with humans, including for many disease-related genes. nih.govmagtechjournal.com It is used to study neuropharmacology and the fundamental processes of drug action. nih.gov Research with Lacidipine-13C8 in Drosophila could explore its effects on homologous ion channels and neuronal function, leveraging the fly's powerful genetic toolkit to identify genes that modify the drug's effects.

Caenorhabditis elegans (Nematode): This simple nematode has a well-characterized nervous system and is a valuable model for studying ion channel function and pharmacology. nih.govnih.gov Mutant strains with specific ion channel defects are available, offering a platform to dissect the precise molecular targets of drugs. researchgate.net Studies using Lacidipine-13C8 could quantify drug uptake and correlate it with behavioral changes in different mutant worms to provide highly specific insights into its interaction with various ion channels. nih.gov

Table 2: Characteristics of Non-Mammalian Models for Lacidipine-13C8 Research
Model OrganismKey AdvantagesPotential Comparative Study with Lacidipine-13C8
Zebrafish (Danio rerio)Transparent embryos, rapid cardiovascular development, genetic similarity to humans. nih.govbiologists.comQuantifying drug effects on cardiac development and function in a live vertebrate system.
Fruit Fly (Drosophila melanogaster)Powerful genetic tools, short life cycle, conserved signaling pathways. magtechjournal.comnih.govInvestigating genetic modifiers of Lacidipine's effects on homologous ion channels and neuronal pathways.
Nematode (C. elegans)Simple, well-defined nervous system, availability of ion channel mutants, rapid screening. nih.govnih.govDissecting the specific molecular interactions of Lacidipine with different ion channel subtypes through quantitative behavioral assays.

Q & A

Q. What are the key considerations for synthesizing and characterizing Lacidipine 13C8 to ensure isotopic purity?

this compound synthesis typically involves replacing eight carbon atoms with the stable isotope carbon-13. Key steps include:

  • Synthetic pathway optimization : Use labeled precursors (e.g., 13C-enriched carbonyl compounds) in multi-step reactions, ensuring minimal isotopic dilution.
  • Isotopic purity validation : Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment ≥99% and rule out isotopic scrambling .
  • Batch consistency : Document synthesis conditions (temperature, solvent purity) to ensure reproducibility across experiments .

Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize ion transitions (e.g., m/z 456→346 for this compound) to distinguish it from unlabeled analogs, ensuring specificity in plasma or tissue samples .
  • Calibration standards : Use matrix-matched standards to correct for ion suppression/enhancement. Include quality controls (QCs) at low, medium, and high concentrations to validate accuracy (±15%) .

Advanced Research Questions

Q. How can factorial design be applied to study this compound’s metabolic interactions in multi-variable systems?

  • Factor selection : Define independent variables (e.g., dose, administration route, co-administered drugs) and dependent variables (e.g., metabolite concentrations, enzyme kinetics).
  • Full or fractional factorial design : Use 2^k designs to assess main effects and interactions. For example, a 2^3 design evaluates dose, CYP3A4 inhibitor presence, and renal function impact on metabolite formation .
  • Statistical analysis : Apply ANOVA with post-hoc Bonferroni correction to identify significant interactions (p<0.05) and reduce Type I errors .

Q. How should researchers resolve contradictions in pharmacokinetic (PK) data between this compound studies?

  • Source analysis : Compare study parameters (e.g., sample size, dosing regimens, analytical methods). Inconsistent LC-MS/MS quantification protocols often explain variability .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by covariates (e.g., patient BMI, CYP3A4 genotype) to identify confounding factors .
  • In vitro-in vivo extrapolation (IVIVE) : Validate findings using hepatocyte or microsomal assays to isolate metabolic pathways .

Q. What strategies integrate metabolomic data from this compound studies with proteomic or transcriptomic analyses?

  • Multi-omics workflows : Use stable isotope-resolved metabolomics (SIRM) to trace 13C-labeled metabolites into pathways (e.g., arachidonic acid metabolism). Pair with RNA-seq to correlate metabolite flux with enzyme expression .
  • Pathway enrichment tools : Apply platforms like MetaboAnalyst or KEGG Mapper to overlay metabolite-proteome networks and identify dysregulated nodes .

Q. Which statistical approaches address small sample sizes in pilot studies using this compound?

  • Bayesian methods : Incorporate prior data (e.g., unlabeled Lacidipine PK) to estimate posterior distributions for parameters like clearance (CL) or volume of distribution (Vd) .
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal data distributions, reducing reliance on large-sample assumptions .
  • Sample size justification : Reference pilot data in power calculations (α=0.05, β=0.20) to design definitive studies, per ICGP guidelines .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in isotopic tracer studies with this compound?

  • Protocol standardization : Document synthesis, storage (−80°C), and LC-MS/MS parameters (column type, ionization mode) in supplementary materials .
  • Data transparency : Share raw spectra and pharmacokinetic models via repositories like Zenodo, adhering to FAIR principles .

Q. What ethical guidelines govern human trials involving this compound?

  • Informed consent : Disclose isotopic labeling and potential risks (e.g., trace radiation exposure, if applicable) in participant documentation .
  • Ethics committee review : Justify sample size and randomization methods (e.g., block randomization for multi-arm trials) to ensure equitable participant selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.